4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, catalyzed by a heterogeneous activated carbon fiber-supported palladium catalyst . This method offers high efficiency and the catalyst can be recycled multiple times with good stability.
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety, leading to different structural analogs.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, amines, and thiols. Conditions often involve the use of palladium catalysts, mild temperatures, and controlled atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop protection products.
Trifluoromethylpyridines: Known for their applications in pharmaceuticals and agrochemicals.
Uniqueness
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide stands out due to its unique combination of a quinoxaline moiety and a trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-quinoxalin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)14-4-3-5-15(12-14)26-20(29)28-10-8-16(9-11-28)30-19-13-25-17-6-1-2-7-18(17)27-19/h1-7,12-13,16H,8-11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYNAZDYJDSFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.